molecular formula C32H34BF4IO2 B15338006 Bis(4-benzyloxy-3-isopropylphenyl)iodonium tetrafluoroborate

Bis(4-benzyloxy-3-isopropylphenyl)iodonium tetrafluoroborate

Cat. No.: B15338006
M. Wt: 664.3 g/mol
InChI Key: OOIHJXNEEILNHZ-UHFFFAOYSA-N
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Description

Bis(4-(benzyloxy)-3-isopropylphenyl)iodonium Tetrafluoroborate is an organoiodine compound used as an efficient oxidizing agent and an electrophilic reagent in organic synthesis. This compound is noteworthy for its unique iodonium group, which imparts distinctive reactivity properties making it a useful tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-(benzyloxy)-3-isopropylphenyl)iodonium Tetrafluoroborate is typically synthesized through a sequence involving the preparation of diaryliodonium salts. The common synthetic route involves the reaction between iodobenzene and aromatic rings substituted with benzyloxy and isopropyl groups. Reaction conditions usually include:

  • Solvent: : Methanol or acetonitrile

  • Reagent: : Fluoroboric acid

  • Temperature: : Controlled to avoid decompositions, typically around room temperature

  • Reaction time: : Several hours to ensure complete conversion

Industrial Production Methods

For industrial-scale production, the process is scaled up with continuous monitoring of reaction parameters to maintain consistency and yield. The use of reactors with controlled temperature and pressure ensures optimal synthesis conditions, and purification steps involve crystallization and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Bis(4-(benzyloxy)-3-isopropylphenyl)iodonium Tetrafluoroborate undergoes various chemical reactions:

  • Oxidation: : Acts as an oxidizing agent in transforming sulfides to sulfoxides or sulfones.

  • Reduction: : Can participate in reduction reactions under specific conditions.

  • Substitution: : Reacts with nucleophiles leading to substitution products.

  • Electrophilic Addition: : Reacts with alkenes and alkynes, facilitating addition reactions.

Common Reagents and Conditions

  • Oxidation: : Conditions often involve mild bases (e.g., sodium bicarbonate) and organic solvents (e.g., dichloromethane).

  • Substitution: : Conditions can vary, but solvents like acetonitrile and nucleophiles such as thiols or amines are common.

  • Electrophilic Addition: : Performed in non-polar solvents like hexane or toluene.

Major Products

Major products include sulfoxides from sulfide oxidation, substituted aryl compounds from nucleophilic substitution, and addition products from reactions with alkenes and alkynes.

Scientific Research Applications

Bis(4-(benzyloxy)-3-isopropylphenyl)iodonium Tetrafluoroborate finds use in multiple research fields:

  • Chemistry: : As an oxidizing agent and electrophilic reagent in organic synthesis, aiding in the formation of carbon-carbon and carbon-heteroatom bonds.

  • Biology: : Used in the modification of biomolecules, where selective oxidation is required.

  • Medicine: : Involved in the synthesis of pharmaceutical intermediates and bioactive molecules.

  • Industry: : Employed in polymer chemistry for the synthesis of advanced materials and coatings.

Mechanism of Action

The compound exerts its effects through its iodonium group, which is highly electrophilic. This group interacts with nucleophiles, facilitating various transformations. The molecular targets include electron-rich organic substrates, and the pathways involve the formation of reactive intermediates such as aryl radicals or iodonium ylides, which lead to the final products.

Comparison with Similar Compounds

Compared to other diaryliodonium salts, Bis(4-(benzyloxy)-3-isopropylphenyl)iodonium Tetrafluoroborate is unique due to its bulky substituents that influence its reactivity and selectivity in reactions.

  • Similar Compounds

    • Diphenyliodonium Tetrafluoroborate

    • Bis(4-methylphenyl)iodonium Tetrafluoroborate

    • Bis(4-nitrophenyl)iodonium Tetrafluoroborate

Each of these compounds exhibits different reactivities and applications based on their specific substituents, with Bis(4-(benzyloxy)-3-isopropylphenyl)iodonium Tetrafluoroborate standing out for its use in more sterically hindered environments.

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Properties

Molecular Formula

C32H34BF4IO2

Molecular Weight

664.3 g/mol

IUPAC Name

bis(4-phenylmethoxy-3-propan-2-ylphenyl)iodanium;tetrafluoroborate

InChI

InChI=1S/C32H34IO2.BF4/c1-23(2)29-19-27(15-17-31(29)34-21-25-11-7-5-8-12-25)33-28-16-18-32(30(20-28)24(3)4)35-22-26-13-9-6-10-14-26;2-1(3,4)5/h5-20,23-24H,21-22H2,1-4H3;/q+1;-1

InChI Key

OOIHJXNEEILNHZ-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC(C)C1=C(C=CC(=C1)[I+]C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(C)C)OCC4=CC=CC=C4

Origin of Product

United States

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